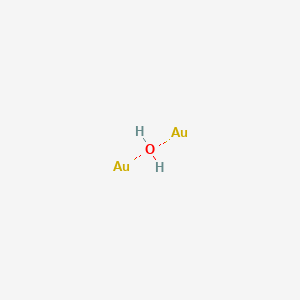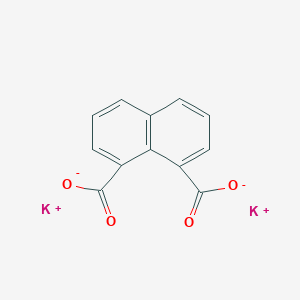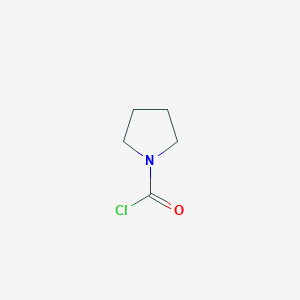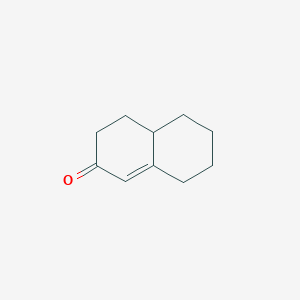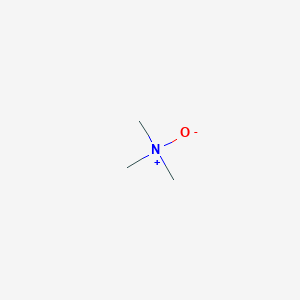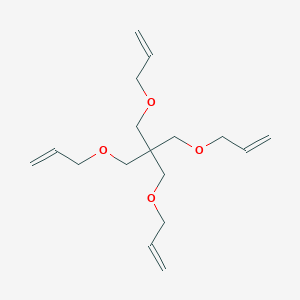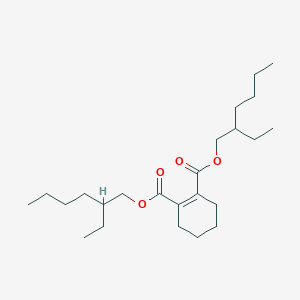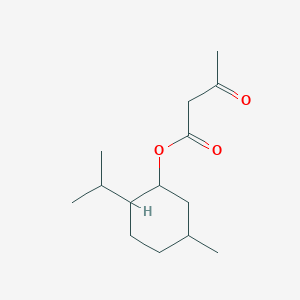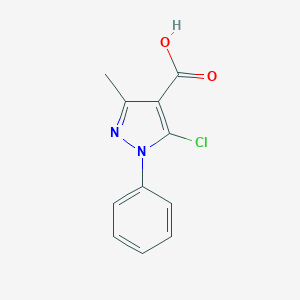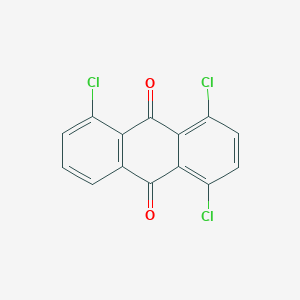
1,4,5-Trichloroanthraquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,5-Trichloroanthraquinone (TCAQ) is a synthetic organic compound that belongs to the family of anthraquinone derivatives. It has gained significant attention in the scientific community due to its unique chemical properties and potential applications in various fields. TCAQ is widely used as an oxidizing agent, a dye intermediate, and a catalyst in organic reactions. In
Aplicaciones Científicas De Investigación
1,4,5-Trichloroanthraquinone has been extensively studied for its potential applications in various fields, including organic chemistry, materials science, and medicine. In organic chemistry, 1,4,5-Trichloroanthraquinone is used as an oxidizing agent for the conversion of alcohols to carbonyl compounds. It is also used as a dye intermediate in the production of various dyes. In materials science, 1,4,5-Trichloroanthraquinone is used as a catalyst for the synthesis of graphene oxide and carbon nanotubes. In medicine, 1,4,5-Trichloroanthraquinone has been studied for its potential as an anticancer agent.
Mecanismo De Acción
The mechanism of action of 1,4,5-Trichloroanthraquinone is not fully understood. However, it is believed that 1,4,5-Trichloroanthraquinone acts as an oxidizing agent by accepting electrons from other molecules. This process leads to the formation of free radicals, which can cause damage to cells and tissues. 1,4,5-Trichloroanthraquinone has been shown to induce apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspase enzymes.
Efectos Bioquímicos Y Fisiológicos
1,4,5-Trichloroanthraquinone has been shown to have both biochemical and physiological effects. In vitro studies have shown that 1,4,5-Trichloroanthraquinone can induce oxidative stress and DNA damage in cells. It has also been shown to inhibit the growth of cancer cells and induce apoptosis. In vivo studies have shown that 1,4,5-Trichloroanthraquinone can cause liver damage and renal dysfunction in rats.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,4,5-Trichloroanthraquinone has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized with high purity. It is also readily available and relatively inexpensive. However, 1,4,5-Trichloroanthraquinone has some limitations in lab experiments. It is a toxic compound that requires careful handling and disposal. It can also cause damage to cells and tissues, which can affect the results of experiments.
Direcciones Futuras
There are several future directions for the study of 1,4,5-Trichloroanthraquinone. One area of research is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the study of the mechanism of action of 1,4,5-Trichloroanthraquinone, which could lead to the development of new drugs for the treatment of cancer and other diseases. Additionally, the use of 1,4,5-Trichloroanthraquinone in the production of graphene oxide and carbon nanotubes could have significant implications for the field of materials science.
Métodos De Síntesis
1,4,5-Trichloroanthraquinone can be synthesized using a variety of methods, including the oxidation of anthraquinone with chlorine gas, the reaction of anthraquinone with chlorosulfonic acid, and the reaction of anthraquinone with sulfuryl chloride. The most common method for synthesizing 1,4,5-Trichloroanthraquinone involves the reaction of anthraquinone with chlorine gas in the presence of a catalyst, such as iron or aluminum chloride. This method yields high purity 1,4,5-Trichloroanthraquinone with a yield of up to 90%.
Propiedades
Número CAS |
1594-64-5 |
|---|---|
Nombre del producto |
1,4,5-Trichloroanthraquinone |
Fórmula molecular |
C14H5Cl3O2 |
Peso molecular |
311.5 g/mol |
Nombre IUPAC |
1,4,5-trichloroanthracene-9,10-dione |
InChI |
InChI=1S/C14H5Cl3O2/c15-7-3-1-2-6-10(7)14(19)12-9(17)5-4-8(16)11(12)13(6)18/h1-5H |
Clave InChI |
ISPZGSLKFNLVQT-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)Cl)C(=O)C3=C(C=CC(=C3C2=O)Cl)Cl |
SMILES canónico |
C1=CC2=C(C(=C1)Cl)C(=O)C3=C(C=CC(=C3C2=O)Cl)Cl |
Sinónimos |
1,4,5-Trichloro-9,10-antracenedione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



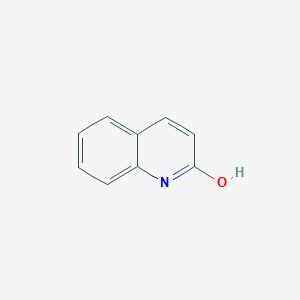
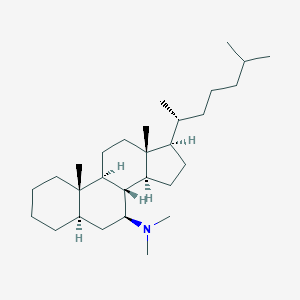
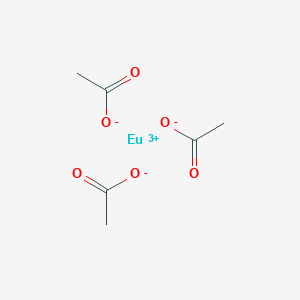
![2-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}benzoic acid](/img/structure/B72902.png)
![7-[2-(Benzylamino)ethyl]-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione monohydrochloride](/img/structure/B72904.png)
